molecular formula C13H16N2O B7538644 N,N,2,3-tetramethyl-1H-indole-7-carboxamide

N,N,2,3-tetramethyl-1H-indole-7-carboxamide

Cat. No.: B7538644
M. Wt: 216.28 g/mol
InChI Key: RJSGAOOBGJTIIQ-UHFFFAOYSA-N
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Description

N,N,2,3-tetramethyl-1H-indole-7-carboxamide is a derivative of indole, a heterocyclic compound that is widely studied for its biological and chemical properties. Indole derivatives are known for their diverse applications in medicinal chemistry, including their roles as enzyme inhibitors and therapeutic agents .

Properties

IUPAC Name

N,N,2,3-tetramethyl-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-9(2)14-12-10(8)6-5-7-11(12)13(16)15(3)4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSGAOOBGJTIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of indole derivatives using methylating agents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the methylation process.

Industrial Production Methods

Industrial production of N,N,2,3-tetramethyl-1H-indole-7-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N,2,3-tetramethyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N,N,2,3-tetramethyl-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N,2,3-tetramethyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its role as an enzyme inhibitor and its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2,3-tetramethyl-1H-indole-7-carboxamide is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and industrial applications .

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